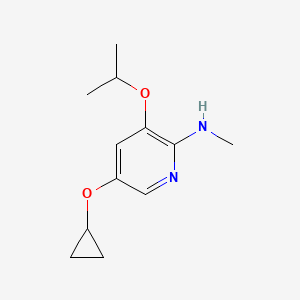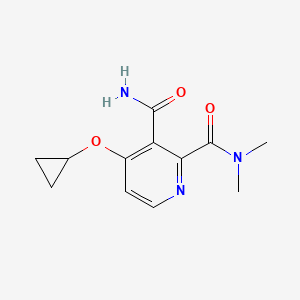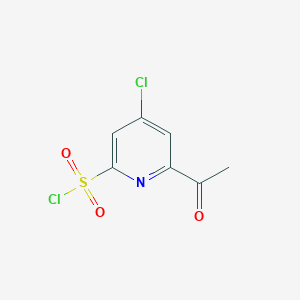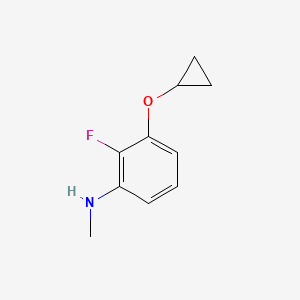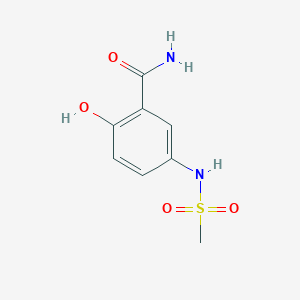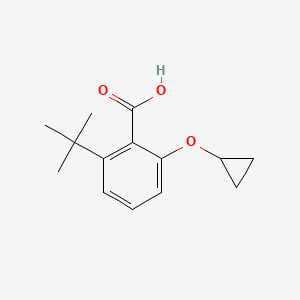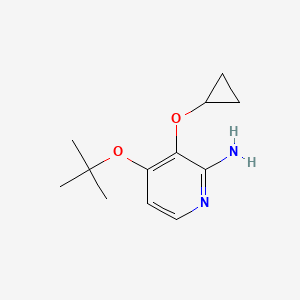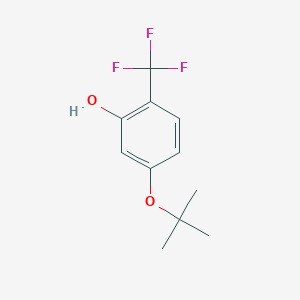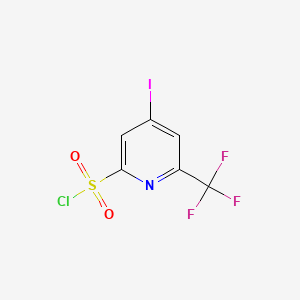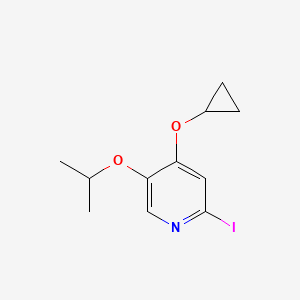
4-Cyclopropoxy-2-iodo-5-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-iodo-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol . This compound is characterized by the presence of cyclopropoxy, iodo, and isopropoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-5-isopropoxypyridine can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-iodo-5-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
4-Cyclopropoxy-2-iodo-5-isopropoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-iodo-5-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Cyclopropoxy-2-iodo-5-isopropoxypyridine include:
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
Uniqueness
This compound is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C11H14INO2 |
|---|---|
分子量 |
319.14 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-iodo-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-10-6-13-11(12)5-9(10)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
MPGLKHFPKCGTLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CN=C(C=C1OC2CC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


